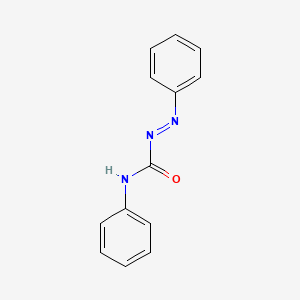

Diazenecarboxamide, N,2-diphenyl-

Description

Contextualizing Diazenecarboxamide Derivatives within Azodicarboxylate Chemistry

Diazenecarboxamide, N,2-diphenyl- belongs to the broader class of azodicarboxylates, which are characterized by the functional group R-N=N-C(=O)OR'. These compounds are well-established as versatile reagents in organic synthesis, primarily owing to the electrophilic nature of the nitrogen-nitrogen double bond. This reactivity allows them to participate in a wide array of chemical transformations.

The substitution pattern on the diazenecarboxamide core significantly influences its reactivity and utility. In the case of N,2-diphenyl-diazenecarboxamide, the presence of two phenyl groups introduces specific electronic and steric effects that modulate its behavior in chemical reactions, distinguishing it from more common azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). The aromatic substituents can influence the stability of the molecule and its intermediates, as well as the stereochemical outcome of reactions in which it participates.

Historical Perspective of N,2-diphenyl-Diazenecarboxamide's Role in Synthetic Methodologies

The historical development of synthetic methodologies has seen the rise and fall of various reagents, with a constant drive towards efficiency, selectivity, and novelty. While comprehensive analyses of reactions used in medicinal chemistry indicate a reliance on a core set of well-established transformations like amide bond formation and Suzuki-Miyaura coupling, the exploration of new reagents and reaction pathways remains a critical aspect of synthetic innovation. nih.gov

The role of specific diazenecarboxamide derivatives, including N,2-diphenyl-diazenecarboxamide, has been intertwined with the evolution of reactions that forge new carbon-heteroatom and carbon-carbon bonds. The utility of azodicarboxylates in general gained significant traction with the advent of the Mitsunobu reaction, a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups. While DEAD and DIAD are the most frequently employed reagents in this context, the investigation of other derivatives like N,2-diphenyl-diazenecarboxamide has been driven by the desire to fine-tune reactivity, improve yields, and simplify purification processes. The historical trajectory of such research reflects a continuous effort to expand the synthetic chemist's toolkit.

Scope and Significance of Academic Inquiry into Diazenecarboxamide, N,2-diphenyl-

Academic inquiry into Diazenecarboxamide, N,2-diphenyl- is primarily centered on its potential as a specialized reagent in organic synthesis. The significance of this research lies in several key areas:

Exploring Novel Reactivity: Researchers are interested in how the unique electronic and steric properties of the N,2-diphenyl- substituent pattern can be leveraged to achieve novel chemical transformations that are not possible with more conventional azodicarboxylates.

Mechanistic Studies: Detailed mechanistic investigations of reactions involving Diazenecarboxamide, N,2-diphenyl- contribute to a fundamental understanding of reaction pathways, transition states, and the factors governing selectivity.

Development of New Synthetic Methods: A primary goal of academic research in this area is the development of new, efficient, and selective synthetic methodologies that can be applied to the synthesis of complex molecules, including natural products and pharmaceutically relevant compounds. The pressure for the delivery of new molecular entities in fields like drug discovery often relies on the availability of a diverse array of synthetic tools. nih.gov

The data generated from these academic pursuits, including spectroscopic and reactivity data, is crucial for evaluating the potential of Diazenecarboxamide, N,2-diphenyl- as a valuable addition to the repertoire of synthetic chemists.

Structure

3D Structure

Properties

CAS No. |

70002-96-9 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

1-phenyl-3-phenyliminourea |

InChI |

InChI=1S/C13H11N3O/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10H,(H,14,17) |

InChI Key |

SOKNBWWJCIUKLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Diazenecarboxamide, N,2 Diphenyl and Analogues

Classical and Contemporary Approaches to Diazenecarboxamide Synthesis

The construction of the diazenecarboxamide core primarily relies on the oxidation of corresponding hydrazine-based precursors. These methods have evolved from classical solution-phase reactions to more modern, efficient, and environmentally benign approaches, including solid-phase and catalytic systems.

Oxidation of Substituted Hydrazinecarboxamides

A prevalent strategy for the synthesis of diazenecarboxamides involves the oxidation of substituted hydrazinecarboxamides, also known as semicarbazides. This transformation establishes the crucial azo-linkage within the molecule.

A noteworthy and convenient solid-phase method for the synthesis of N,2-diaryl diazenecarboxamides utilizes ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) as an oxidizing agent. tandfonline.com This approach offers several advantages, including mild reaction conditions at room temperature, the use of inexpensive reagents, simple instrumentation, and short reaction times, aligning with the principles of green chemistry. tandfonline.com The reaction proceeds by grinding a mixture of a substituted semicarbazide (B1199961) with ferric nitrate in an agate mortar. The progress of the reaction is visually indicated by a color change of the solid mixture. tandfonline.com

This solid-phase methodology has been successfully employed to prepare a variety of N,2-diaryl diazenecarboxamides in excellent yields. tandfonline.com For instance, the oxidation of 1-(4'-chlorophenyl)-4-phenyl semicarbazide using this method yields the corresponding N-(4'-chlorophenyl)-2-phenyl-diazenecarboxamide. tandfonline.com The general applicability of this method suggests its utility for the synthesis of a broad range of substituted diazenecarboxamides.

Table 1: Examples of N,2-Diaryl Diazenecarboxamides Synthesized via Ferric Nitrate Oxidation tandfonline.com

| Precursor (Substituted Semicarbazide) | Product (N,2-Diaryl Diazenecarboxamide) |

| 1-(4'-chlorophenyl)-4-phenyl semicarbazide | N-(4'-chlorophenyl)-2-phenyl-diazenecarboxamide |

| 1-(4'-methylphenyl)-4-phenyl semicarbazide | N-(4'-methylphenyl)-2-phenyl-diazenecarboxamide |

| 1-(4'-methoxyphenyl)-4-phenyl semicarbazide | N-(4'-methoxyphenyl)-2-phenyl-diazenecarboxamide |

| 1-phenyl-4-(4'-chlorophenyl) semicarbazide | N-phenyl-2-(4'-chlorophenyl)-diazenecarboxamide |

Contemporary synthetic chemistry has increasingly focused on the development of catalytic systems that utilize molecular oxygen from the air as the ultimate oxidant, offering a green and sustainable alternative to stoichiometric oxidants. Copper-based catalytic systems have emerged as particularly effective for a variety of aerobic oxidation reactions. While direct copper-catalyzed aerobic oxidation of N-aryl hydrazinecarboxamides to diazenecarboxamides is an area of ongoing research, the principles have been established in related transformations.

For example, copper catalysts have been successfully employed in the aerobic oxidation of N-substituted hydroxylamines to nitroso compounds, which are related to the diazenecarboxamide family. nih.gov Furthermore, copper-catalyzed aerobic oxidative coupling reactions have been developed for the synthesis of various nitrogen-containing compounds, highlighting the potential of this approach. nih.govnoaa.gov The use of copper catalysts in conjunction with ligands can modulate the reactivity and selectivity of these oxidations. nih.govrsc.orgresearchgate.netntu.edu.sgnih.govrsc.org The development of a specific and efficient copper-catalyzed aerobic oxidation protocol for the synthesis of N,2-diphenyl-diazenecarboxamide from its corresponding hydrazinecarboxamide precursor represents a promising avenue for future research.

Routes to Acyl-Diazenes from Acylhydrazines

An alternative and important route to compounds containing the acyl-diazene moiety involves the oxidation of acylhydrazines. This method provides access to a wide range of N-acyl-N'-aryl diazenes, which are structurally related to diazenecarboxamides. A classic and effective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of pyridine (B92270) as a base. This system efficiently dehydrogenates the acylhydrazine to the corresponding acyl-diazene. tandfonline.com This approach has been successfully used to synthesize various azo compounds and demonstrates the utility of controlled oxidation in forming the N=N double bond. tandfonline.com

Targeted Synthesis of N,2-diphenyl-Diazenecarboxamide

The synthesis of the specific target compound, Diazenecarboxamide, N,2-diphenyl-, can be achieved through the oxidation of its precursor, N,2-diphenylhydrazinecarboxamide (also known as 1,4-diphenylsemicarbazide).

A well-established laboratory-scale synthesis involves the use of N-bromosuccinimide (NBS) and pyridine. tandfonline.com In a typical procedure, the N,2-diphenylhydrazinecarboxamide is dissolved in a suitable solvent, and a solution of NBS is added dropwise in the presence of pyridine, which acts as a base to neutralize the hydrogen bromide formed during the reaction. The reaction is typically carried out at a controlled temperature to ensure selectivity and prevent side reactions. Upon completion, the product, N,2-diphenyl-diazenecarboxamide, can be isolated and purified using standard techniques such as crystallization.

Alternatively, the solid-phase ferric nitrate method described in section 2.1.1.1 offers a more environmentally friendly and operationally simpler approach. tandfonline.com By grinding N,2-diphenylhydrazinecarboxamide with a stoichiometric amount of ferric nitrate nonahydrate, the target N,2-diphenyl-diazenecarboxamide can be synthesized efficiently at room temperature. tandfonline.com

Preparation of Functionally Substituted Diazenecarboxamide Derivatives

The synthetic methodologies described above are not limited to the parent N,2-diphenyl-diazenecarboxamide but can also be extended to prepare a variety of functionally substituted derivatives. The introduction of different substituents on the aryl rings can significantly influence the chemical and physical properties of the resulting diazenecarboxamides.

Using the ferric nitrate solid-phase oxidation method, a range of N,2-diaryl diazenecarboxamides with electron-donating and electron-withdrawing groups on either of the phenyl rings have been synthesized in high yields. tandfonline.com This demonstrates the robustness and versatility of this synthetic protocol for creating a library of functionally diverse diazenecarboxamides.

Table 2: Examples of Functionally Substituted N,2-Diaryl Diazenecarboxamides tandfonline.com

| Substituent (R¹) | Substituent (R²) | Product Name |

| H | H | Diazenecarboxamide, N,2-diphenyl- |

| 4-Cl | H | Diazenecarboxamide, N-(4-chlorophenyl)-2-phenyl- |

| 4-Br | H | Diazenecarboxamide, N-(4-bromophenyl)-2-phenyl- |

| 4-CH₃ | H | Diazenecarboxamide, N-(4-methylphenyl)-2-phenyl- |

| 4-OCH₃ | H | Diazenecarboxamide, N-(4-methoxyphenyl)-2-phenyl- |

| H | 4-Cl | Diazenecarboxamide, N-phenyl-2-(4-chlorophenyl)- |

| H | 4-NO₂ | Diazenecarboxamide, N-phenyl-2-(4-nitrophenyl)- |

| 4-Cl | 4-Cl | Diazenecarboxamide, N,2-bis(4-chlorophenyl)- |

The ability to introduce various functional groups opens up possibilities for tuning the electronic properties, solubility, and potential applications of these azo compounds.

Reaction Mechanisms and Reactivity of Diazenecarboxamide, N,2 Diphenyl

Role in the Mitsunobu Reaction Mechanism

Phosphine-Azodicarboxylate Adduct Formation: Betaine (B1666868) Intermediates

The initial and rapid step in the Mitsunobu reaction is the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the electrophilic N=N double bond of the azodicarboxylate. wikipedia.org In the case of Diazenecarboxamide, N,2-diphenyl-, this addition leads to the formation of a highly reactive, zwitterionic intermediate known as a betaine. rsc.org This betaine is a key species that initiates the subsequent steps of the reaction.

The formation of this phosphine-azodicarboxylate adduct is a crucial activation step. The presence of two phenyl groups in Diazenecarboxamide, N,2-diphenyl- likely influences the reactivity of the N=N bond. The electronic properties of the phenyl groups can affect the electrophilicity of the nitrogen atoms, while their steric bulk can modulate the accessibility for the incoming phosphine. nih.gov

Alkoxyphosphonium Ion Formation and Nucleophilic Attack

Following the formation of the betaine intermediate, the reaction proceeds through a series of steps leading to the activation of the alcohol. The betaine, being a strong base, deprotonates the alcohol to form an alkoxide and a protonated hydrazine (B178648) derivative. The resulting alkoxide then attacks the positively charged phosphorus atom of the betaine, displacing the hydrazine moiety and forming a key intermediate: the alkoxyphosphonium salt. This salt is highly activated towards nucleophilic substitution.

The final step of the reaction involves the attack of a nucleophile (Nu⁻) on the carbon atom of the activated alcohol. This nucleophilic attack proceeds via an SN2 mechanism, leading to the formation of the desired product with inversion of configuration at the carbinol center, and the generation of triphenylphosphine oxide as a byproduct. missouri.eduorganic-chemistry.org

Table 1: Key Intermediates in the Mitsunobu Reaction

| Step | Intermediate | Description |

| 1 | Phosphine-Azodicarboxylate Adduct (Betaine) | Formed by the nucleophilic attack of triphenylphosphine on Diazenecarboxamide, N,2-diphenyl-. |

| 2 | Alkoxyphosphonium Ion | Formed by the reaction of the betaine with the alcohol, activating the hydroxyl group. |

| 3 | Final Product and Byproducts | Formed after nucleophilic attack, resulting in the substituted product and triphenylphosphine oxide. |

Stereochemical Implications: Inversion of Configuration in Concerted Pathways

A hallmark of the Mitsunobu reaction is the predictable and clean inversion of stereochemistry at the alcohol's chiral center. missouri.eduorganic-chemistry.org This stereospecificity is a direct consequence of the SN2 nature of the final nucleophilic attack on the alkoxyphosphonium intermediate. The backside attack of the nucleophile on the carbon atom bearing the activated hydroxyl group necessitates an inversion of its three-dimensional arrangement. This makes the Mitsunobu reaction a powerful tool for the controlled synthesis of chiral molecules.

The concerted nature of this final step ensures the high stereoselectivity of the reaction. The precise geometry of the transition state, involving the incoming nucleophile and the departing phosphine oxide group, dictates the stereochemical outcome.

Computational and Spectroscopic Probes of Mitsunobu Intermediates

The transient and highly reactive nature of the intermediates in the Mitsunobu reaction has made their direct observation challenging. However, a combination of computational modeling and spectroscopic techniques has provided significant insights into the reaction mechanism. rsc.org Density Functional Theory (DFT) calculations have been employed to model the structures and energies of the betaine and alkoxyphosphonium intermediates, corroborating the proposed mechanistic pathways.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been used to detect and characterize some of the key intermediates under specific conditions. These studies have provided experimental evidence for the existence of the proposed intermediates and have helped to elucidate the kinetics and thermodynamics of the individual reaction steps. For aryl-substituted azodicarboxylates, these studies can reveal the influence of the aromatic rings on the stability and reactivity of the intermediates. nih.gov

Involvement in Redox Processes

Beyond its role as an activator in the Mitsunobu reaction, Diazenecarboxamide, N,2-diphenyl- is intrinsically linked to redox chemistry, particularly in the context of its own synthesis.

Oxidative Coupling Reactions in Diazenecarboxamide Formation

The formation of the diazenecarboxamide structure itself is an oxidative process. A plausible and common method for the synthesis of azodicarboxylates involves the oxidation of the corresponding hydrazine derivatives. In the case of Diazenecarboxamide, N,2-diphenyl-, the precursor would be 1,4-diphenylsemicarbazide (B1581986).

The synthesis of this precursor, 1,4-diphenylsemicarbazide, can be achieved through the condensation of a suitable hydrazide with an isocyanate. researchgate.net For instance, the reaction of benzoic acid hydrazide with phenyl isocyanate would yield a 1,4-disubstituted semicarbazide (B1199961). researchgate.net

Once the 1,4-diphenylsemicarbazide is obtained, the crucial N-N single bond can be oxidized to the N=N double bond of the diazenecarboxamide. This transformation is an oxidative coupling reaction, where two hydrogen atoms are removed from the hydrazine moiety. Various oxidizing agents can be employed for this purpose. This redox step is fundamental to generating the reactive azodicarboxylate needed for applications like the Mitsunobu reaction.

Table 2: Proposed Synthesis of Diazenecarboxamide, N,2-diphenyl-

| Step | Reaction Type | Reactants | Product |

| 1 | Condensation | Benzoic acid hydrazide + Phenyl isocyanate | 1-Benzoyl-4-phenylsemicarbazide |

| 2 | Oxidative Coupling | 1-Benzoyl-4-phenylsemicarbazide + Oxidizing Agent | Diazenecarboxamide, N,2-diphenyl- |

The electronic and steric properties of the phenyl groups in the precursor molecule can influence the ease of this oxidation process. mdpi.comrsc.orgchemrxiv.orgosti.gov

Electron Transfer Dynamics in Azo Compounds

The reactivity of azo compounds is fundamentally influenced by the dynamics of electron transfer to and from the diazenyl (–N=N–) group. The electrochemical reduction of aromatic azo compounds in aprotic media typically proceeds in two distinct one-electron steps. utexas.edu The first step involves the formation of a stable anion radical, which is a consequence of the addition of a single electron. utexas.edu A subsequent electron transfer leads to the formation of a dianion. utexas.edu This dianion is often unstable and undergoes further chemical reactions, such as protonation, which can ultimately lead to the parent azo compound or corresponding arylhydrazine. utexas.edu

The environment, including the presence of proton sources, significantly impacts the reaction mechanism. For instance, studies on anthracene-based azo dyes have shown that in the presence of organic acids, a concerted proton-electron transfer event can occur. rsc.org The rate of these electron transfer steps can be kinetically controlled. rsc.org The presence of specific substituents on the aromatic rings of azo compounds also plays a crucial role. Electron-donating groups, such as hydroxyl or amine functionalities, can facilitate the binding of the azo compound to enzymes like cytochrome P-450, thereby enhancing their reduction. nih.gov Conversely, the absence of such groups can lead to negligible reactivity. nih.gov

In biological systems and environmental contexts, the reduction of azo compounds is often mediated by microorganisms or specific enzymes. nih.govnih.gov These processes can involve complex electron transport chains where electrons are shuttled from a donor to the azo compound, which acts as the terminal electron acceptor. nih.gov The efficiency of this biological reduction is linked to the energy released during the electron transfer, which is dependent on the difference in reduction potential between the electron donor and the azo compound. nih.gov

Table 1: Key Processes in the Electrochemical Reduction of Aromatic Azo Compounds

| Step | Description | Resulting Species |

| First Electron Transfer | A rapid, reversible one-electron transfer to the azo compound. | Stable anion radical |

| Second Electron Transfer | A slower electron transfer to the anion radical. | Dianion |

| Chemical Reaction | The dianion reacts with a proton source. | Protonated species |

Nucleophilic and Electrophilic Reactivity Profiles

The azo group in Diazenecarboxamide, N,2-diphenyl- imparts both electrophilic and nucleophilic character to the molecule, allowing it to participate in a variety of organic transformations.

Alpha-Amination of Carbonyl and Cyanoacetate (B8463686) Derivatives

The synthesis of α-amino carbonyl compounds is a significant transformation in organic chemistry, providing building blocks for numerous biologically active molecules and heterocycles. colab.ws One of the key methods to achieve this is through the direct α-amination of carbonyl compounds. While direct methods for amides and lactams have been developed using reagents like vinyl azides, the principle of using electrophilic nitrogen sources is well-established for other carbonyl derivatives. researchgate.net

In the context of α-amination, reagents structurally related to diazenecarboxamides act as electrophilic aminating agents. The reaction typically involves the formation of an enolate from the carbonyl or cyanoacetate starting material, which then attacks the electrophilic nitrogen of the aminating agent. For instance, the direct α-amination of β-substituted α-cyanoacetates has been explored, highlighting the utility of this approach in generating chiral building blocks. researchgate.net The development of organocatalytic asymmetric α-amination reactions has further expanded the scope and utility of this methodology. researchgate.net

Table 2: General Scheme for α-Amination of Carbonyl Compounds

| Reactant 1 | Reactant 2 | Product Type | Key Transformation |

| Carbonyl Compound (e.g., ketone, ester) | Electrophilic Aminating Agent | α-Amino Carbonyl Compound | Formation of a C-N bond at the α-position |

| α-Cyanoacetate Derivative | Electrophilic Aminating Agent | α-Amino Cyanoacetate Derivative | Functionalization of the α-carbon |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Huisgen 1,3-dipolar cycloaddition, in particular, is a widely used method for synthesizing five-membered heterocycles from a 1,3-dipole and a dipolarophile. nih.govwikipedia.orgorganic-chemistry.org A 1,3-dipole is a molecule with delocalized electrons over three atoms. nih.gov The dipolarophile is typically an electron-rich or electron-poor alkene or alkyne. wikipedia.org

Azo compounds can participate in such reactions. Depending on the electronic nature of the substituents, the azo group can act as the dipolarophile. The reaction proceeds in a concerted, pericyclic manner, where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile combine to form the new ring. organic-chemistry.org The reactivity and regioselectivity of these reactions can often be explained using Frontier Molecular Orbital (FMO) theory, which considers the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. nih.govbsu.edu

Common 1,3-dipoles that react with dipolarophiles (which can include azo compounds) are:

Nitrile ylides nih.gov

Nitrile imines nih.gov

Diazomethane nih.gov

Azides nih.govyoutube.com

Nitrile oxides youtube.com

These reactions lead to the formation of various heterocyclic systems, such as triazoles, isoxazoles, and pyrazoles. youtube.com

Annulation Reactions and Rearrangements

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, and molecular rearrangements are fundamental processes in organic synthesis. Azo compounds can be involved in such transformations, often triggered by thermal or photochemical conditions. For example, the decomposition of certain azo compounds can generate radical intermediates that subsequently participate in cyclization or rearrangement reactions. acs.org

General Principles of Reaction Mechanism Studies of Organic Nitrogen Compounds

Understanding the reaction mechanisms of organic nitrogen compounds is crucial for controlling reaction outcomes and designing new synthetic methods. masterorganicchemistry.comlibretexts.orgyoutube.com A variety of techniques are employed to elucidate these mechanisms.

Spectroscopic Analysis: Techniques such as UV-visible absorption spectroscopy, NMR, and mass spectrometry are used to identify and characterize reactants, products, and any observable intermediates. nih.gov Time-resolved spectroscopy can be used to study the dynamics of short-lived species like radical anions. nih.gov

Isotopic Labeling: Replacing an atom with one of its isotopes (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H) can help to trace the path of atoms throughout a reaction and to determine whether a particular bond is broken in the rate-determining step (kinetic isotope effect). rsc.org

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and provide insights into electronic structure and reactivity that may be difficult to obtain experimentally. nih.gov

By combining these experimental and theoretical approaches, a detailed picture of the reaction mechanism can be constructed, leading to a deeper understanding of the reactivity of organic nitrogen compounds like Diazenecarboxamide, N,2-diphenyl-.

Derivatives and Analogues of N,2 Diphenyl Diazenecarboxamide

Synthesis of Substituted N,2-diaryl Diazenecarboxamides

The synthesis of substituted N,2-diaryl diazenecarboxamides can be achieved through established organic chemistry methodologies. A common approach involves the reaction of a functionalized hydrazine (B178648) with a suitable acylating agent, such as a chloroformate, in the presence of a base. researchgate.net

A general synthetic route begins with a substituted diaryl hydrazine. This precursor is reacted with an acylating agent like ethyl chloroformate. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. The mixture is stirred, often starting at a reduced temperature (e.g., 0°C) and then allowed to warm to room temperature to ensure the reaction proceeds to completion. researchgate.net Following the reaction, a standard aqueous workup is performed, involving washing the organic layer with saturated sodium bicarbonate and brine solutions. The final product is isolated after drying the organic phase and removing the solvent under vacuum, with purification often achieved through recrystallization. researchgate.net

This modular approach allows for the introduction of a wide range of substituents on the aryl rings, depending on the choice of the starting hydrazine, enabling the synthesis of a library of N,2-diaryl diazenecarboxamide derivatives with tailored electronic and steric properties.

Functionalization Strategies for Diazenecarboxamide Scaffolds

The diazenecarboxamide core serves as a versatile scaffold that can be functionalized to introduce new chemical properties and facilitate its use in more complex molecular architectures. nih.govnih.gov These strategies can involve direct modification of the diazenecarboxamide molecule or its incorporation into larger systems where the scaffold itself is further modified. nih.govrsc.org

One direct functionalization strategy is the introduction of reactive groups suitable for subsequent conjugation reactions. For example, propargyl groups can be installed on the diazene (B1210634) scaffold, rendering it an active alkyne component for "click" chemistry reactions. researchgate.net This approach provides a powerful tool for linking the diazenecarboxamide unit to other molecules.

Broader strategies involve using the diazenecarboxamide as a building block in the creation of larger, functional materials. rsc.org For instance, scaffolds can be designed for specific applications like cardiac tissue engineering by incorporating bioactive molecules such as growth factors or specific peptide sequences. nih.gov In materials science, diazenecarboxamide-containing units can be part of a larger scaffolding strategy for the covalent modification of surfaces, such as carbon-fiber microelectrodes. rsc.org In such a system, an acetylene-terminated scaffold can be created on a surface, and subsequent functionalization with an azide-appended recognition group occurs via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This highlights the role of the diazenecarboxamide scaffold as a key component that can be integrated and functionalized within macromolecular or surface-bound systems.

The key functionalization approaches are summarized in the table below:

| Functionalization Strategy | Description | Example Application |

| Direct Modification | Introduction of reactive functional groups directly onto the diazenecarboxamide molecule. | Installation of a propargyl group to create an alkyne for "click" chemistry. researchgate.net |

| Scaffold Incorporation | Using the diazenecarboxamide unit as a component within a larger, modifiable scaffold. | Incorporation into biomaterial scaffolds for tissue engineering, which are then functionalized with bioactive molecules. nih.gov |

| Surface Grafting | Attaching diazenecarboxamide-based structures to surfaces for creating functional materials. | Covalent modification of microelectrodes using scaffolds functionalized via CuAAC. rsc.org |

Reactivity and Coordination Chemistry of Diazenecarboxamide Ligands

Diazenecarboxamide derivatives exhibit rich reactivity and can act as ligands in coordination chemistry, interacting with metal ions and other Lewis acidic centers. nih.govnih.gov Their behavior is dictated by the presence of multiple donor atoms, including the nitrogen atoms of the diazene group and the oxygen of the carbonyl group.

Diazenecarboxamide precursors, specifically diazo compounds, readily interact with strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) to form Lewis acid-base adducts. cardiff.ac.uk This interaction is a critical step in the activation of the diazo compound, typically facilitating the loss of a dinitrogen molecule (N2) to generate a reactive carbene intermediate. d-nb.infoutas.edu.au

Theoretical and experimental studies have shown that B(C6F5)3 can bind to α-aryl α-diazocarbonyl compounds in several ways. d-nb.infoutas.edu.au The primary modes of interaction are:

N→B Adduct: The borane (B79455) coordinates to one of the nitrogen atoms of the diazo group. For example, the reaction of diphenyldiazomethane with B(C6F5)3 at low temperatures yields the isolable N→B adduct, [Ph2CN2B(C6F5)3]. cardiff.ac.uk

O→B Adduct: The borane coordinates to the carbonyl oxygen. DFT calculations indicate that this O→B adduct formation is generally energetically more favorable than the N→B adduct. core.ac.uk This interaction weakens the C-N bond of the diazo group, promoting the release of N2. d-nb.infocore.ac.uk

The nature of the Lewis acid and the substituents on the diazo compound significantly influence the reaction pathway and the resulting products. rsc.org For instance, reacting di-tert-butyl diazo diesters with different Lewis acids like BF3 or [Et3Si][B(C6F5)4] leads to distinctly different hydrazinium (B103819) salt products, underscoring the impact of the Lewis acid's steric and electronic properties. rsc.org The interaction with B(C6F5)3 is particularly notable for its ability to catalyze carbene transfer reactions by generating a carbene-borane adduct. cardiff.ac.ukcore.ac.uk

The table below summarizes the outcomes of reacting diazo precursors with various Lewis acids.

| Diazo Precursor | Lewis Acid | Outcome/Product | Reference |

| Diphenyldiazomethane (Ph2CN2) | B(C6F5)3 | N→B adduct [Ph2CN2B(C6F5)3]; evolves N2 at higher temps to form a C→B adduct. | cardiff.ac.uk |

| α-Aryl α-diazocarbonyl compounds | B(C6F5)3 | Preferential formation of an O→B adduct, facilitating N2 release. | d-nb.infoutas.edu.au |

| (tBuO2CN)2 | BF3 | [tBuNHNH2tBu][BF4] | rsc.org |

| (tBuO2CN)2 | [Et3Si][B(C6F5)4] | [tBuN(H)NtBu][B(C6F5)4] | rsc.org |

| TMSCH(N2) | B(C6F5)3 | Single or double insertion of carbene into B-C6F5 bonds. | core.ac.uk |

The concept of "click chemistry," introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, modular, and stereospecific, proceeding under mild conditions. organic-chemistry.org The premier example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins molecules containing terminal alkyne and azide (B81097) functionalities to form a stable 1,2,3-triazole linker. bio-connect.nlrsc.org

Diazenecarboxamide scaffolds functionalized with a terminal alkyne, such as a propargyl group, serve as effective components in CuAAC reactions. researchgate.net In a typical procedure, the propargyl-functionalized diazenecarboxamide is reacted with an organic azide in the presence of a copper(I) catalyst. researchgate.net The catalyst is often generated in situ from a copper(II) salt, like copper(II) sulfate (B86663), sometimes with the addition of a reducing agent or metallic copper. researchgate.net

These reactions are generally rapid, often reaching completion within minutes at room temperature, and tolerate a wide range of functional groups. researchgate.netorganic-chemistry.org The CuAAC reaction has been successfully used to conjugate propargylated diazenecarboxamides with various azides, including azidoalkylamines and 2-(azidomethyl)pyridine. researchgate.net This modularity allows for the straightforward synthesis of more complex structures, linking the diazenecarboxamide core to other chemical entities for applications in medicinal chemistry, materials science, and bioconjugation. researchgate.netnih.gov

| Alkyne Component | Azide Component | Catalyst System | Key Findings | Reference |

| Propargyl-functionalized diazene | 2-(Azidomethyl)pyridine | Copper(II) sulfate / metallic copper | Reaction required longer times (2-24h). | researchgate.net |

| Propargyl-functionalized diazene | α-Azido-ω-aminoalkanes | Copper(II) sulfate | Reaction completed in minutes without an additional reducing agent. | researchgate.net |

Applications in Advanced Organic Synthesis

Strategic Utility in Complex Molecule Construction

The construction of complex molecules, particularly natural products, often relies on robust and selective chemical transformations. The Mitsunobu reaction is a key tool in this endeavor, frequently used for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.gov

The synthesis of macrolides and nucleosides, classes of compounds with significant biological and medicinal properties, often features the Mitsunobu reaction as a critical step. nih.gov This reaction allows for precise control over stereochemistry, which is paramount in these complex structures. Despite the prevalence of the Mitsunobu reaction in these synthetic campaigns, there are no specific documented instances in the available literature that utilize "Diazenecarboxamide, N,2-diphenyl-" as the azodicarboxylate component.

A hallmark of the Mitsunobu reaction is its ability to proceed with inversion of stereochemistry at the alcohol carbon center, making it a powerful tool for stereoselective synthesis. nih.gov This stereospecificity is crucial for the synthesis of enantiomerically pure compounds. While various azodicarboxylates have been shown to facilitate this transformation effectively, the specific performance and any unique stereoselective advantages of "Diazenecarboxamide, N,2-diphenyl-" in this role have not been reported.

Enabling Reagent in Functional Group Interconversions

Functional group interconversion is a fundamental concept in organic synthesis, allowing for the strategic manipulation of a molecule's reactivity. The Mitsunobu reaction provides a reliable method for converting alcohols into esters, ethers, azides, and other functional groups. nih.gov The choice of azodicarboxylate can influence the reaction's efficiency and scope. However, there is no available data to suggest the specific use or potential benefits of "Diazenecarboxamide, N,2-diphenyl-" as an enabling reagent for a broad range of functional group interconversions.

Development of Catalytic Mitsunobu Variants with Diazenecarboxamide Reagents

In recent years, significant research has focused on developing catalytic versions of the Mitsunobu reaction to improve its atom economy and reduce waste. nih.govrsc.org These efforts have led to the design of novel azodicarboxylate and phosphine (B1218219) reagents that can be regenerated in a catalytic cycle. While various diazenecarboxamide derivatives have been explored in this context, there is no specific mention or investigation into catalytic systems involving "Diazenecarboxamide, N,2-diphenyl-". nih.gov

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy stands as a cornerstone technique for the structural analysis of "Diazenecarboxamide, N,2-diphenyl-" and its related compounds. It provides detailed information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are fundamental tools for the initial characterization of the "Diazenecarboxamide, N,2-diphenyl-" molecular framework. The chemical shifts, signal multiplicities, and coupling constants observed in these spectra offer a wealth of structural information.

In the ¹H NMR spectrum, the aromatic protons of the two phenyl rings typically appear as a complex series of multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns are influenced by the electronic effects of the diazenecarboxamide group and the relative positions of the substituents on the rings. The NH proton, if present and not undergoing rapid exchange, would also give a characteristic signal.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide group is typically observed at a downfield chemical shift, often in the range of δ 160-170 ppm. The aromatic carbons exhibit signals in the δ 120-150 ppm region, with their precise locations dependent on the substitution pattern and electronic environment.

A variety of NMR techniques can be employed for unambiguous signal assignment. For instance, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. beilstein-journals.org These advanced techniques are crucial for piecing together the complete molecular structure. ipb.ptcore.ac.uk

Table 1: Representative NMR Data for Diazenecarboxamide Frameworks

| Nucleus | Chemical Shift (δ, ppm) Range | General Observations |

| ¹H | 7.0 - 8.5 | Aromatic protons, complex multiplets. |

| ¹³C | 120 - 150 | Aromatic carbons. |

| ¹³C | ~160 - 170 | Carbonyl carbon of the carboxamide group. |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution on the phenyl rings.

Beyond static structural elucidation, NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving "Diazenecarboxamide, N,2-diphenyl-". By acquiring spectra at different time points during a reaction, it is possible to observe the disappearance of starting materials and the appearance of products. This allows for the determination of reaction kinetics and can provide clues about the presence of any long-lived intermediates. ipb.pt

Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to separate the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This can be particularly useful for identifying the formation of larger adducts or oligomers in solution. Furthermore, in situ NMR, where the reaction is carried out directly within the NMR spectrometer, offers a real-time window into the chemical transformations as they occur. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Reaction Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to NMR for the analysis of reactions involving "Diazenecarboxamide, N,2-diphenyl-".

IR spectroscopy is particularly sensitive to the presence of specific functional groups. The diazenecarboxamide moiety exhibits characteristic vibrational frequencies. The C=O stretching vibration of the amide group typically appears as a strong absorption band in the region of 1650-1700 cm⁻¹. The N=N stretching vibration of the azo group, while often weak in symmetrical molecules, can sometimes be observed. Changes in the IR spectrum during a reaction, such as the appearance or disappearance of these characteristic bands, can signal the transformation of the diazenecarboxamide functional group. researchgate.netnih.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-system of "Diazenecarboxamide, N,2-diphenyl-", which includes the two phenyl rings and the diazo group, gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the conjugation and the electronic environment of the chromophore. researchgate.net Monitoring changes in the UV-Vis spectrum can be a convenient way to follow the progress of reactions that involve alterations to this π-system. For instance, the formation of a product with a more extended or a less extended conjugated system will result in a shift of the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, respectively.

Mass Spectrometry (HR-MS) for Intermediate Identification

High-Resolution Mass Spectrometry (HR-MS) is an exceptionally powerful technique for the identification of reaction intermediates. nih.gov It provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion with a high degree of confidence. nih.gov This is crucial for distinguishing between species with the same nominal mass but different chemical formulas. nih.gov

In the context of studying the reaction mechanisms of "Diazenecarboxamide, N,2-diphenyl-", HR-MS can be used to detect and characterize transient species that may not be observable by other spectroscopic methods. By coupling a reaction mixture to a mass spectrometer, often via techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), it is possible to sample the reaction at various time points and identify the masses of the species present. Fragmentation analysis (MS/MS) can provide further structural information about the detected intermediates by breaking them down into smaller, identifiable fragments. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Diazenecarboxamide Derivatives and Adducts

X-ray crystallography provides the most definitive structural information for crystalline compounds. researchgate.net By diffracting X-rays off a single crystal of a "Diazenecarboxamide, N,2-diphenyl-" derivative or a reaction adduct, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov This includes bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation. researchgate.net

This technique is invaluable for confirming the stereochemistry of reaction products and for understanding the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the packing of molecules in the crystal lattice. researchgate.net The structural insights gained from X-ray crystallography can be crucial for rationalizing the observed reactivity and for designing new derivatives with specific properties. nih.gov

Specialized Spectroscopic Techniques for Elusive Intermediates (e.g., Photoionization, Electron Paramagnetic Resonance)

The study of highly reactive and short-lived intermediates often requires the use of specialized spectroscopic techniques.

Photoionization spectroscopy involves using a high-energy light source, such as a laser, to ionize molecules. aps.org By analyzing the resulting ions and electrons, information about the electronic structure and bonding of the neutral precursor can be obtained. This technique can be particularly useful for studying radical species and other highly reactive intermediates that are difficult to probe with conventional methods.

Electron Paramagnetic Resonance (EPR) spectroscopy , also known as Electron Spin Resonance (ESR), is a technique that is specifically sensitive to species with unpaired electrons, such as free radicals. nih.govresearchgate.net If a reaction involving "Diazenecarboxamide, N,2-diphenyl-" is suspected to proceed through a radical mechanism, EPR can be used to detect and characterize the radical intermediates. researchgate.net The EPR spectrum provides information about the electronic environment of the unpaired electron, which can help to identify the structure of the radical. nih.gov In some cases, spin trapping agents can be used to convert short-lived radicals into more stable radical adducts that are more easily detected by EPR. nih.gov

Theoretical and Computational Studies of Diazenecarboxamide, N,2 Diphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and reactivity of molecules. For a compound like "Diazenecarboxamide, N,2-diphenyl-", DFT calculations could provide significant insights into its chemical behavior. These calculations typically involve the use of various functionals, such as B3LYP or M06-2X, in conjunction with a suitable basis set (e.g., 6-31G* or larger) to solve the Schrödinger equation in a computationally efficient manner.

Such studies on analogous molecules often focus on determining key electronic properties. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and spatial distribution of these orbitals would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. This information is fundamental to understanding the compound's role in chemical reactions.

Furthermore, DFT can be employed to calculate various reactivity descriptors. These include, but are not limited to, electrostatic potential maps, which visualize the charge distribution and predict sites for intermolecular interactions, and global reactivity indices like electronegativity, hardness, and softness, which provide a quantitative measure of the molecule's reactivity.

Investigation of Potential Energy Surfaces and Transition States

The exploration of a reaction's potential energy surface (PES) is critical for understanding its mechanism and kinetics. For reactions involving "Diazenecarboxamide, N,2-diphenyl-", such as its potential role in a Mitsunobu-type reaction, DFT calculations would be instrumental in mapping out the PES. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

Elucidation of Reaction Pathways in Mitsunobu and Related Reactions

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry. The reaction typically involves a phosphine (B1218219), such as triphenylphosphine (B44618), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While "Diazenecarboxamide, N,2-diphenyl-" is a related structure, its specific reactivity and the pathways it would follow in a Mitsunobu-type reaction would be a subject for detailed computational investigation.

Ab Initio Molecular Dynamics for Mechanistic Understanding

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on-the-fly". This method allows for the exploration of the dynamic evolution of a chemical system, providing a more realistic picture of reaction mechanisms than static DFT calculations alone.

In the context of "Diazenecarboxamide, N,2-diphenyl-", AIMD simulations could be used to study its behavior in solution, including its conformational dynamics and interactions with solvent molecules. More importantly, AIMD can be employed to simulate the entire course of a chemical reaction, such as its involvement in a Mitsunobu reaction. By following the trajectories of the atoms over time, researchers can directly observe bond-forming and bond-breaking events, the lifetimes of intermediates, and the role of dynamic effects in the reaction mechanism. This level of detail is invaluable for a comprehensive mechanistic understanding that goes beyond the static picture provided by the potential energy surface.

Computational Modeling of Catalytic Processes Involving Diazenecarboxamide Chemistry

While "Diazenecarboxamide, N,2-diphenyl-" itself is not typically described as a catalyst, its chemistry could be relevant in catalytic cycles. Computational modeling plays a crucial role in understanding and designing catalytic processes. If this compound were to be involved in a catalytic cycle, for example, as a stoichiometric oxidant that is regenerated in a subsequent step, computational methods would be essential for optimizing the process.

Role in Catalysis and Redox Chemistry Beyond Mitsunobu Conditions

Diazenecarboxamides as Oxidizing Agents in Specific Transformations

Beyond its function as an activator of phosphines in the Mitsunobu reaction, Diazenecarboxamide, N,2-diphenyl-, and related diazenecarboxamides, can act as direct oxidizing agents for a variety of functional groups. A notable example is the selective oxidation of thiols to disulfides. This transformation is crucial in various fields, including peptide and protein chemistry, where the formation of disulfide bridges is a key structural element.

Research has demonstrated that diazenecarboxamides are effective and mild reagents for this conversion. The reaction proceeds cleanly under neutral conditions, offering an advantage over many other oxidizing agents that may require harsh basic or acidic environments. The general mechanism involves the nucleophilic attack of the thiol on the electrophilic nitrogen of the diazenecarboxamide, followed by a second thiol molecule reacting to form the disulfide and the corresponding hydrazide byproduct.

While the oxidation of thiols is well-documented, the application of Diazenecarboxamide, N,2-diphenyl- for the oxidation of other functional groups, such as alcohols and amines, is less explored in the literature. In principle, the electrophilic nature of the N=N double bond suggests that it could oxidize primary and secondary alcohols to aldehydes and ketones, respectively. However, specific examples and detailed studies for Diazenecarboxamide, N,2-diphenyl- in these transformations are not extensively reported. This represents an area ripe for further investigation, potentially unlocking new synthetic methodologies. Similarly, the oxidation of amines to imines or other nitrogen-containing functionalities using this reagent is a plausible but underexplored reaction pathway.

The dehydrogenation of certain substrates is another potential application of Diazenecarboxamide, N,2-diphenyl- as an oxidizing agent. In such reactions, the diazenecarboxamide would act as a hydrogen acceptor, becoming reduced to its hydrazide form. This type of reactivity is observed with other azo compounds and could be harnessed for the synthesis of unsaturated systems. libretexts.org

Table 1: Oxidation of Thiols to Disulfides with Diazenecarboxamides

| Thiol Substrate | Diazenecarboxamide Reagent | Product | Reference |

| Thiophenol | Diazenecarboxamide, N,2-diphenyl- (inferred) | Diphenyl disulfide | General reaction for diazenecarboxamides |

| Cysteine derivative | Various Diazenecarboxamides | Cystine derivative | General reaction for diazenecarboxamides |

| Aliphatic thiol | Various Diazenecarboxamides | Dialkyl disulfide | General reaction for diazenecarboxamides |

Note: Specific examples with Diazenecarboxamide, N,2-diphenyl- are not extensively detailed in the literature, but the general reactivity of the diazenecarboxamide class is well-established for this transformation.

Exploration of Heterogeneous Catalysis with Diazenecarboxamide Reagents or Related Systems

The principles of green chemistry have spurred significant interest in the development of heterogeneous catalysts, which offer advantages in terms of catalyst recovery, recycling, and purification of the reaction products. The immobilization of reactive species onto solid supports is a common strategy to achieve this.

While there are no specific reports in the surveyed literature detailing the synthesis and application of a polymer-supported version of Diazenecarboxamide, N,2-diphenyl-, the concept holds considerable promise. The attachment of the diazenecarboxamide moiety to a polymer backbone, such as polystyrene or silica (B1680970) gel, could lead to a recyclable oxidizing agent or a key component of a heterogeneous Mitsunobu reagent system. sigmaaldrich.com

The synthesis of such a supported reagent could potentially be achieved by functionalizing a polymer with a suitable precursor that can be converted to the diazenecarboxamide. For instance, a polymer-bound amine could be derivatized to introduce the necessary functional groups.

The application of such a heterogeneous catalyst could extend to various oxidation reactions, including the aforementioned thiol-to-disulfide conversion, and potentially the oxidation of alcohols and other functional groups. In the context of the Mitsunobu reaction, a polymer-supported diazenecarboxamide, in conjunction with a polymer-supported phosphine (B1218219), would allow for a completely heterogeneous reaction system, greatly simplifying product isolation through simple filtration.

The development of polymer-supported diazenecarboxamide reagents remains an open area for research and could provide a valuable tool for sustainable organic synthesis.

Redox Potential and Electron Transfer Characteristics

The reactivity of Diazenecarboxamide, N,2-diphenyl- in redox reactions is fundamentally governed by its redox potential and its ability to accept electrons. The N=N double bond is the primary redox-active site within the molecule. Azo compounds, in general, are known to undergo reversible one-electron reductions to form radical anions. acs.org

The specific redox potential of Diazenecarboxamide, N,2-diphenyl- has not been extensively reported in the literature. However, studies on related N-aryl-N'-phenyl-diazenecarboxamides and other azo compounds provide insights into its likely electrochemical behavior. The redox potential is expected to be influenced by the nature of the substituents on the phenyl rings. The presence of electron-withdrawing groups would generally make the reduction potential more positive (easier to reduce), while electron-donating groups would have the opposite effect.

Cyclic voltammetry is a powerful technique for probing the redox properties of such compounds. A typical cyclic voltammogram for an azo compound would show a reversible or quasi-reversible reduction wave corresponding to the formation of the radical anion. The potential at which this occurs provides a quantitative measure of its electron-accepting ability.

The electron transfer characteristics of Diazenecarboxamide, N,2-diphenyl- are central to its role in various reactions. In its capacity as an oxidizing agent, it accepts electrons from the substrate being oxidized. The mechanism of this electron transfer can be complex, potentially involving single electron transfer (SET) steps or concerted pathways. The formation of a radical anion upon electron transfer is a key intermediate in many reactions involving azo compounds. nih.govnih.govmdpi.com

Further electrochemical studies on Diazenecarboxamide, N,2-diphenyl- are needed to precisely determine its redox potential and to fully elucidate the mechanisms of its electron transfer reactions. This knowledge would be invaluable for designing new synthetic applications and for understanding its role in more complex chemical and biological systems.

Emerging Research Directions and Methodological Advancements in Diazenecarboxamide Chemistry

The field of diazenecarboxamide chemistry is evolving, driven by broader trends in chemical synthesis that prioritize efficiency, safety, and sustainability. While research focusing explicitly on N,2-diphenyl-diazenecarboxamide is specific, the methodological advancements applied to the broader classes of diazenes and azo compounds offer a clear view of future directions. These include the adoption of continuous flow manufacturing, the integration of green chemistry principles, and the use of advanced analytical techniques to probe reaction mechanisms in real-time.

Q & A

Basic Research Questions

Q. How can synthetic routes for N,2-diphenyldiazenecarboxamide be optimized to improve yield and purity?

- Methodological Answer : Optimizing synthesis involves selecting high-purity precursors (e.g., ACS reagent-grade diphenylcarbazide derivatives as per USP standards ) and controlling reaction conditions (temperature, stoichiometry, and catalysis). For example, diazenecarboxamide ligands like PyrDiaz in ruthenium complexes are synthesized via stepwise azo-coupling reactions under inert atmospheres to minimize oxidation side products. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing N,2-diphenyldiazenecarboxamide?

- Methodological Answer :

- IR Spectroscopy : Key functional groups (e.g., azo N=N stretching at ~1450–1600 cm⁻¹ and carbonyl C=O at ~1650 cm⁻¹) should align with reference spectra from authoritative databases like NIST .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and coordination geometry, as demonstrated in ruthenium(III) complexes containing diazenecarboxamide ligands. This method confirmed the polymeric structure of analogous compounds .

- NMR : ¹H and ¹³C NMR can identify aryl proton environments and confirm substituent positions, though paramagnetic impurities (e.g., metal complexes) may require deuterated solvents for clarity .

Q. How does N,2-diphenyldiazenecarboxamide function in coordination chemistry applications?

- Methodological Answer : The ligand’s azo and carbonyl groups act as donor sites for transition metals. For instance, in Na[trans-RuCl₄(DMSO)(PyrDiaz)], the diazenecarboxamide moiety coordinates to Ru(III) via the azo nitrogen, forming stable octahedral geometries. Such complexes are studied for redox activity using cyclic voltammetry .

Advanced Research Questions

Q. What mechanistic insights explain contradictory spectral data for diazenecarboxamide derivatives in different solvents?

- Methodological Answer : Solvent polarity and hydrogen bonding can alter tautomeric equilibria (e.g., keto-enol forms). For example, in DMSO, intramolecular H-bonding stabilizes the keto form, shifting carbonyl IR peaks. Comparative studies in non-polar solvents (e.g., hexane) and polar aprotic solvents (e.g., acetonitrile) using UV-Vis and NMR can resolve such discrepancies .

Q. How can computational modeling predict the stability of N,2-diphenyldiazenecarboxamide under varying pH and temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess protonation states and thermal decomposition pathways. For example, the Gibbs free energy of hydrolysis at different pH levels can identify degradation-prone sites. Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring is recommended .

Q. What strategies mitigate interference from structurally similar compounds (e.g., dithizone) in metal-sensing studies?

- Methodological Answer : Selective masking agents (e.g., EDTA for transition metals) or chromatographic separation (HPLC with C18 columns) can distinguish diazenecarboxamide-metal adducts from dithizone complexes. Mass spectrometry (HRMS) further confirms molecular specificity .

Q. How do substituents on the phenyl rings affect the ligand’s redox behavior in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.